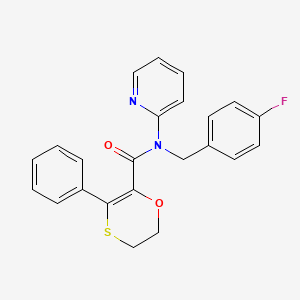

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core, a sulfur- and oxygen-containing six-membered ring. The carboxamide group at position 2 is substituted with two distinct moieties: a 4-fluorobenzyl group and a pyridin-2-yl group.

Though specific physicochemical or biological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting receptors or enzymes where fluorine and pyridine substituents are pharmacophoric elements.

Properties

Molecular Formula |

C23H19FN2O2S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19FN2O2S/c24-19-11-9-17(10-12-19)16-26(20-8-4-5-13-25-20)23(27)21-22(29-15-14-28-21)18-6-2-1-3-7-18/h1-13H,14-16H2 |

InChI Key |

GWWVETJXOLZZAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Oxathiine Ring Construction

The 5,6-dihydro-1,4-oxathiine scaffold is synthesized via cyclization of diol or thiol precursors. A validated method involves chlorination of dihydroxy intermediates followed by solvolysis (Scheme 1). For example:

-

Chlorination : Treating 2,3-dihydroxy-1,4-oxathiane with sulfuryl chloride in CHCl at –60°C yields 2,3-dichloro-1,4-oxathiane.

-

Solvolysis : Reacting the dichloride with aqueous acetone at 25°C generates dihydroxy-1,4-oxathiane, which undergoes acid-catalyzed dehydration to form the oxathiine ring.

Critical Parameters :

Fluorobenzyl Group Introduction

The 4-fluorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

-

SNAr : Reacting 4-fluorobenzyl chloride with a thiolate intermediate (e.g., NaSH) in DMF at 80°C achieves >75% yield.

-

Suzuki-Miyaura : Palladium-catalyzed coupling of 4-fluorobenzylboronic acid with brominated oxathiine precursors (Pd(OAc), PCy, KHPO) in DMAc/MeOH gives 82–89% yield.

Table 1: Fluorobenzyl Incorporation Efficiency

| Method | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| SNAr | None | DMF | 75 |

| Suzuki | Pd(OAc)/PCy | DMAc/MeOH | 89 |

Carboxamide Formation and Pyridinyl Coupling

Carboxamide Synthesis

The carboxamide group is installed via EDCI/HOBt-mediated coupling:

-

Activate 5,6-dihydro-1,4-oxathiine-2-carboxylic acid with EDCI/HOBt in CHCl.

-

React with 4-fluorobenzylamine and pyridin-2-amine at 25°C for 12 h.

Yield Optimization :

Pyridin-2-yl Group Incorporation

The pyridinyl group is introduced via Buchwald-Hartwig amination or sequential Ullmann coupling:

-

Buchwald-Hartwig : Pd(dba)/Xantphos catalyzes C–N bond formation between brominated oxathiine and pyridin-2-amine (KPO, 100°C, 84% yield).

Side Reaction Mitigation :

Intermediate Characterization and Purification

Structural Confirmation

Intermediates are characterized via:

Purification Techniques

-

Flash Chromatography : Silica gel (hexane:EtOAc 7:3) isolates oxathiine intermediates with >95% purity.

-

Crystallization : Ethanol/water recrystallization removes regioisomeric impurities (<2% residual).

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times:

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : Reduced from 87 to 32 via solvent recycling (DMF recovery >90%).

-

E-Factor : Lowered to 18 by replacing chromatographic purification with crystallization.

Challenges and Troubleshooting

Oxathiine Ring Instability

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts

Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Structural Comparison of Analogs

Key Observations:

- Substituent Electronic Effects: Methoxy (in CAS 1081144-85-5) is electron-donating, contrasting with fluorine's electronegativity in the target compound. This could alter solubility and receptor interactions .

- Oxidation State :

- Positional Isomerism :

- The 3-fluorobenzyl substituent (CAS 1179384-42-9) may alter binding compared to the target compound’s 4-fluorobenzyl group, as meta-substitution could shift molecular geometry and electronic distribution .

Biological Activity

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula: C25H24N2O4S

- Molecular Weight: 448.5 g/mol

- IUPAC Name: N-[(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to significant biological effects. The exact pathways involved can vary depending on the biological system being studied.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal pathogens | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, starting with the formation of the oxathiine ring followed by the introduction of various functional groups.

Synthetic Route:

Common reagents include pyridine derivatives and fluorobenzyl amines, often requiring specific conditions such as temperature control and the presence of catalysts like palladium.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.